(2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride
Description
The compound “(2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride” is a chiral pyrrolidine derivative featuring a sulfonimidoyl group at the 1-position of the pyrrolidine ring. This structure combines a rigid pyrrolidine backbone with a sulfonimidoyl moiety, which introduces unique electronic and steric properties. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical and biochemical applications.
Properties
CAS No. |
2648911-11-7 |
|---|---|
Molecular Formula |
C7H16ClN3O3S |
Molecular Weight |
257.74 g/mol |
IUPAC Name |
(2S)-1-(dimethylaminosulfonimidoyl)pyrrolidine-2-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H15N3O3S.ClH/c1-9(2)14(8,13)10-5-3-4-6(10)7(11)12;/h6,8H,3-5H2,1-2H3,(H,11,12);1H/t6-,14?;/m0./s1 |
InChI Key |
FMOIYXFPTAMMRE-YRNDWWGLSA-N |
Isomeric SMILES |
CN(C)S(=N)(=O)N1CCC[C@H]1C(=O)O.Cl |
Canonical SMILES |
CN(C)S(=N)(=O)N1CCCC1C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Biological Activity
(2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride is a compound with potential biological activity, particularly in the context of its structural and functional properties. Understanding its biological activity is crucial for exploring its therapeutic applications and mechanisms of action.
Structural Information
The compound has the following structural characteristics:
- Molecular Formula : C7H15N3O3S
- SMILES Notation : CN(C)S(=N)(=O)N1CCC[C@H]1C(=O)O
- InChIKey : IZHSFRVCXKNZRW-TZKMECQKSA-N
Biological Activity Overview
Current literature on the biological activity of this compound is limited. However, insights can be drawn from related compounds and their known activities:
- Cytokine Inhibition : Similar compounds have been studied for their ability to inhibit cytokine release, particularly interleukin-1 beta (IL-1β) and interleukin-18 (IL-18). For instance, VX-765, a related pyrrolidine derivative, has shown significant inhibition of these cytokines in vitro and reduced disease severity in animal models for inflammatory conditions .
-
Potential Mechanisms :
- Caspase Inhibition : Compounds with similar structures have been identified as inhibitors of caspase enzymes, which play a critical role in inflammation and apoptosis. This suggests that (2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride may also exhibit similar inhibitory effects on caspases, potentially modulating inflammatory responses.
- Receptor Interaction : The structural features of this compound may allow it to interact with various receptors involved in inflammatory pathways, although specific receptor interactions remain to be elucidated.
Case Studies and Research Findings
While direct studies specifically focusing on (2S)-1-(dimethyl-S-aminosulfonimidoyl)pyrrolidine-2-carboxylic acid hydrochloride are sparse, analogous compounds provide valuable insights into potential biological activities:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural similarities with other pyrrolidine-2-carboxylic acid derivatives, differing primarily in the substituent at the 1-position. Key analogues include:
Physicochemical Properties
Key Insight : The hydrochloride salt improves aqueous solubility compared to free acids (e.g., pyridine-2-carbonyl derivative), while the sulfonimidoyl group may reduce metabolic degradation relative to ester-containing analogues like Enalapril .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
